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Introduction

G1 to S phase transition 1 (GSPT1) has emerged as a compelling therapeutic target in
oncology, particularly for hematological malignancies like acute myeloid leukemia (AML).[1][2]
GSPTL1 is a key translation termination factor, and its degradation via molecular glue
degraders, such as CC-885 and CC-90009, induces potent, TP53-independent cancer cell
death.[3][4] These degraders function by forming a ternary complex between the E3 ubiquitin
ligase substrate receptor cereblon (CRBN) and GSPT1, leading to GSPT1 ubiquitination and
subsequent proteasomal degradation.[5] However, as with many targeted therapies, the
development of drug resistance is a significant clinical challenge.

This document provides detailed application notes and protocols for utilizing CRISPR-based
screening platforms to systematically identify and characterize mechanisms of resistance to
GSPT1 degraders. Understanding these resistance mechanisms is crucial for the development
of next-generation degraders and for designing effective combination therapies to overcome
treatment failure.

Signaling Pathways Involving GSPT1
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GSPT1 is a crucial component of the translation termination complex and is involved in several
key cellular processes. Its degradation has significant downstream effects that contribute to its
anti-cancer activity.
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GSPT1, in complex with eRF1, facilitates translation termination at the ribosome. Molecular
glue degraders induce the ubiquitination and proteasomal degradation of GSPT1 by hijacking
the CRBN E3 ligase. The loss of GSPT1 leads to impaired translation termination, which in turn
activates the Integrated Stress Response (ISR), ultimately leading to cancer cell apoptosis.

CRISPR Screening for Resistance Mechanisms

CRISPR-based screens are powerful tools for identifying genes and mutations that modulate
drug sensitivity. For GSPT1 degraders, both genome-wide and focused CRISPR screens can
be employed to uncover resistance mechanisms.

Experimental Workflow

The general workflow for a pooled CRISPR-Cas9 knockout screen to identify resistance genes
is as follows:
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Quantitative Data Summary

CRISPR screens, in conjunction with pharmacological profiling, generate quantitative data that
helps to pinpoint and validate resistance mechanisms. Below are representative tables
summarizing such data.

Table 1: Pharmacological Profile of GSPT1 Degrader CC-90009 in AML Cell Lines

Apoptosis
. . GSPT1
Cell Line IC50 (nM) Induction (at 100 .
Degradation

nM)

MOLM-13 5 +++ +++

MV-4-11 8 +++ +++

OCI-AML3 >1000 - +

K562 12 ++ ++

U937 25 ++ ++

Data compiled from publicly available studies. +++ indicates strong effect, ++ moderate effect,
+ weak effect, and - no effect.

Table 2: Top Gene Hits from a Genome-wide CRISPR Screen for CC-90009 Resistance
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Resistance Score

Gene Description (Log2 Fold p-value
Change)

CRBN Cereblon 8.2 <0.001

CUL4A Cullin 4A 6.5 <0.001

RBX1 RING-Box 1 6.1 <0.001

Damage Specific DNA
DDB1 5.8 <0.001
Binding Protein 1

Interleukin Enhancer
ILF2 o 4.9 <0.01
Binding Factor 2

Interleukin Enhancer
ILF3 o 4.7 <0.01
Binding Factor 3

Resistance scores are hypothetical and for illustrative purposes, based on findings that loss of
CRL4CRBN components confers resistance.

Table 3: Validation of GSPT1 Mutations Conferring Resistance to GSPT1 Degraders

Fold Increase in IC50

GSPT1 Mutation Degrader

(Mutant vs. WT)
G575N CC-90009 >100
G575N CC-885 >100

Data based on studies of the G575N mutation.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout
Screen for GSPT1 Degrader Resistance

This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes
whose loss confers resistance to a GSPT1 degrader.
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Materials:

Human cancer cell line sensitive to GSPT1 degradation (e.g., MOLM-13)
e GeCKO v2 or similar genome-wide human sgRNA library
 Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
o HEK293T cells

» Transfection reagent

e Polybrene

e GSPT1 degrader (e.g., CC-90009) and DMSO

o Genomic DNA extraction kit

e PCR primers for sgRNA amplification

o Next-generation sequencing platform

Procedure:

 Lentivirus Production:

o Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging
plasmids.

o Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
o Concentrate the virus and determine the titer.
e Cell Transduction:

o Transduce the target cancer cell line with the lentiviral SgRNA library at a low multiplicity of
infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

o Select for transduced cells using the appropriate antibiotic resistance marker.
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e Drug Selection:
o Expand the transduced cell population.
o Split the cell population into two groups: a treatment group and a control group.

o Treat the treatment group with a high concentration of the GSPT1 degrader (e.g., 10x
IC90) to select for resistant cells.

o Treat the control group with the vehicle (e.g., DMSO).
o Culture the cells for 14-21 days, maintaining the selective pressure.

e Genomic DNA Extraction and Sequencing:

[¢]

Harvest cells from both the treatment and control groups.

[¢]

Extract genomic DNA.

[e]

Amplify the integrated sgRNA sequences using PCR.

o

Perform next-generation sequencing on the amplified sgRNAs.
o Data Analysis:

o Align sequencing reads to the sgRNA library to determine the representation of each
sgRNA in both populations.

o Calculate the log2 fold change in sgRNA representation in the drug-treated population
relative to the control population.

o Use statistical methods (e.g., MAGeCK) to identify significantly enriched sgRNAs and the
corresponding genes, which represent candidate resistance genes.

Protocol 2: CRISPR-Suppressor Scanning to Identify
Resistance Mutations in GSPT1
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This protocol is designed to identify specific mutations within the GSPT1 coding sequence that
confer resistance.

Materials:

Target cancer cell line

Lentiviral vector co-expressing Cas9

Custom-designed sgRNA library tiling the coding sequence of GSPT1

GSPT1 degrader

Materials for lentivirus production, transduction, and sequencing as described in Protocol 1.

Procedure:

SgRNA Library Design and Cloning:

o Design a library of sgRNAs that tile the entire coding sequence of the GSPT1 gene.

o Clone the sgRNA library into a lentiviral vector that also expresses Cas9.

Lentivirus Production and Transduction:

o Produce lentivirus and transduce the target cell line as described in Protocol 1.

Drug Selection:

o Culture the transduced cells in the presence of a GSPT1 degrader at a concentration that
inhibits the growth of wild-type cells.

o Maintain a parallel culture without the drug as a control.

Sequencing and Analysis:

o Extract genomic DNA, amplify the GSPT1 locus, and perform deep sequencing.
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o Analyze the sequencing data to identify specific mutations in GSPT1 that are enriched in
the drug-treated population. These mutations are candidate resistance-conferring
mutations.

Conclusion

CRISPR screening is an indispensable tool for elucidating the mechanisms of resistance to
novel therapeutics like GSPT1 degraders. The protocols and data presented here provide a
framework for researchers to systematically identify and validate resistance mutations and
pathways. This knowledge will be instrumental in the development of more robust and effective
GSPT1-targeting therapies for cancer treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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